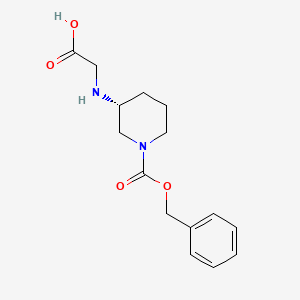

(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Description

(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a carboxymethyl-amino substituent at the 3-position of the piperidine ring and a benzyl ester group at the 1-position. The compound’s stereochemistry (R-configuration) plays a critical role in its interactions with biological targets, such as enzymes or receptors, making it a valuable intermediate in medicinal chemistry and drug discovery . Its molecular formula is C15H20N2O4, with a molar mass of 292.33 g/mol .

Properties

IUPAC Name |

2-[[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-14(19)9-16-13-7-4-8-17(10-13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOAITTURZGNTA-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxymethyl-amino Group: This step involves the reaction of the piperidine derivative with a carboxymethylating agent under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester can be used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of biologically active molecules. Its piperidine ring is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.

Medicine

In medicinal chemistry, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester can be used in the design of new therapeutic agents. Its ability to undergo various chemical transformations allows for the creation of derivatives with improved pharmacological properties.

Industry

In the material science industry, the compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for easy incorporation into polymer chains, leading to materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the carboxymethyl-amino group can participate in ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of piperidine-based derivatives with structural variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with four closely related analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects: The parent compound’s carboxymethyl-amino group distinguishes it from analogs like the 2-hydroxyethyl-isopropyl-amino variant (), which introduces greater hydrophilicity .

Stereochemical Influence: The R-configuration in the parent compound contrasts with derivatives like the R/S-configured amino-propionyl analog (), where mixed stereochemistry may alter binding affinity to chiral targets .

Synthetic Utility :

- The parent compound’s benzyl ester group allows for deprotection to a free carboxylic acid, a common strategy in prodrug design. This contrasts with tert-butyl esters (e.g., in ), which require stronger acidic conditions for cleavage .

Biological Activity

(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that exhibits significant biological activity, particularly in pharmacological contexts. Its unique structure, featuring a piperidine core with various functional groups, suggests potential interactions with multiple biological targets. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O4

- Molecular Weight : 332.4 g/mol

- Structural Features :

- A piperidine ring, which is known for its versatility in medicinal chemistry.

- A carboxymethyl group that may influence solubility and reactivity.

- A benzyl ester moiety that enhances lipophilicity, potentially affecting pharmacokinetics.

This compound interacts with specific molecular targets such as enzymes and receptors, altering their activity and leading to various biological effects. The precise pathways involved depend on the molecular structure of the compound and its interactions within biological systems.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific enzymes, making them candidates for drug development. For instance, studies have shown that piperidine derivatives exhibit inhibitory activities against cathepsin K, an enzyme involved in bone resorption .

Receptor Modulation

The structural characteristics of this compound may allow it to function as either an agonist or antagonist at certain receptors, influencing physiological processes. This dual action can be critical in developing treatments for various conditions.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

-

Antibone Resorption Activity :

- In vitro studies demonstrated that compounds similar to (R)-3-(Carboxymethyl-amino)-piperidine derivatives exhibit anti-bone resorption activity by inhibiting cathepsin K. For example, a related compound showed an IC50 value of 13.52 µM against cathepsin K, indicating significant inhibitory potential .

- Structure-Activity Relationships :

-

Pharmacological Profiles :

- The pharmacological profiles of these compounds suggest their utility in treating conditions such as osteoporosis and other metabolic bone diseases due to their ability to modulate bone resorption processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| Cyclopropylamine | Contains a cyclopropyl group | Simpler structure; primarily an intermediate |

| Benzyl Glycine | Amino acid derivative with a benzyl group | Lacks cyclopropane; simpler biological activity |

| Piperidine Derivatives | Varied substitutions on piperidine | Diverse biological activities depending on substituents |

The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.